molecular formula C8H10N2O B6306274 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol CAS No. 1824316-09-7

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol

货号: B6306274
CAS 编号: 1824316-09-7
分子量: 150.18 g/mol
InChI 键: DYHVVZOKRUUCIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic structure that combines pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity.

化学反应分析

Tosylation and Nucleophilic Substitution

The hydroxymethyl group undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in biphasic conditions (dichloromethane/6N NaOH) with catalytic tetrabutylammonium hydrogen sulfate. This forms a tosylate intermediate, which serves as a versatile leaving group for subsequent nucleophilic substitutions .

Example Reaction Pathway :

  • Reagents : TsCl, NaOH, CH2Cl2

  • Product : 6-((p-Toluenesulfonyl)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

This intermediate reacts with nucleophiles (e.g., amines, thiols) to yield substituted derivatives. For instance, treatment with sodium azide (NaN3) produces an azide, which can be further reduced to an amine .

Esterification

The hydroxymethyl group reacts with acid chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form esters. This reaction is critical for modulating the compound’s solubility and pharmacokinetic properties.

Example Reaction :

ReagentConditionsProduct
Acetyl chloridePyridine, RT, 2h6-(Acetoxymethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions. This transformation is significant for enhancing interactions with biological targets.

Example Reaction :

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanolH2SO4KMnO42,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid}

Condensation with Aldehydes

Under basic conditions (e.g., KOH in methanol), the hydroxymethyl group participates in condensation reactions with aldehydes. For example, reaction with m-dimethoxybenzaldehyde at 50°C forms a substituted ether or Schiff base derivative, depending on the reaction conditions .

Key Parameters :

  • Temperature : 50°C

  • Catalyst : KOH

  • Solvent : Methanol

Cross-Coupling Reactions

While the parent compound lacks halogens, bromination at the 5-position (using N-bromosuccinimide) enables Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction, catalyzed by Pd(dppf)Cl2 in dioxane/water, introduces aromatic substituents to the pyrrolopyridine core .

Example Protocol :

  • Brominate the 5-position of the pyrrolopyridine ring.

  • React with phenylboronic acid in the presence of Pd(dppf)Cl2 and K2CO3 at 80°C.

  • Purify via ion-exchange resin (e.g., Dowex 50WX2-400) .

Functionalization via Mitsunobu Reaction

The hydroxymethyl group participates in Mitsunobu reactions with alcohols, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), to form ether derivatives. This method is valuable for introducing chiral centers.

Research Insights

  • Biological Relevance : Derivatives generated via these reactions exhibit potent FGFR inhibitory activity, with IC50 values in the nanomolar range for cancer cell lines (e.g., 4T1 breast cancer cells) .

  • Synthetic Utility : The tosylate intermediate (from ) is pivotal for scalable synthesis of analogs, enabling rapid SAR studies.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing targeted therapies for FGFR-driven cancers.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A series of pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with one compound showing IC50 values in the nanomolar range. This suggests that these compounds could be developed into effective anticancer agents targeting FGFR signaling pathways .

1.2 Neuroprotective Effects

Research indicates that pyrrolo[2,3-b]pyridine derivatives may also exhibit neuroprotective properties. Studies have shown that certain derivatives can protect neuronal cells from apoptosis and oxidative stress, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition

2.1 SGK-1 Kinase Inhibition

The compound has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in regulating cell proliferation and survival. Inhibitors of SGK-1 are being explored for their therapeutic potential in treating various conditions related to abnormal cell growth .

Synthesis and Derivatization

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. For instance, reaction conditions involving hydrogen chloride in acetone have been documented to yield high purity products . The ability to modify the structure further enhances its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolo[2,3-b]pyridine derivatives. Variations in substituents on the pyrrolidine ring significantly affect biological activity and selectivity towards specific targets .

Case Studies

Study Findings Implications
Study on FGFR inhibitorsCompound 4h showed IC50 values of 7 nM against FGFR1Potential lead for cancer therapy
Neuroprotection researchCertain derivatives protected neuronal cells from oxidative stressPossible treatment for neurodegenerative diseases
SGK-1 inhibition studyIdentified as a novel class of SGK-1 inhibitorsTherapeutic applications in cancer and cardiovascular diseases

生物活性

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₇H₉N₃
  • Molecular Weight : 135.166 g/mol
  • CAS Number : 102000-79-3

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors. Recent studies have highlighted various synthetic routes that yield this compound with high efficiency and purity. Notably, cyclo-condensation reactions using substituted amino compounds have been effective in producing pyrrolo derivatives with diverse substituents that enhance biological activity .

Anticancer Activity

Recent investigations have shown that derivatives of pyrrolo compounds exhibit significant anticancer properties. For instance, a study assessed several pyrrolo derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7) and found that certain compounds reduced cell viability at low concentrations (as low as 6.25 µM) . The mechanism of action appears to involve the inhibition of specific protein targets associated with cancer progression.

Antibacterial Activity

Pyrrolo derivatives have also been evaluated for their antibacterial properties. A series of pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structural features of these compounds are crucial for their interaction with bacterial targets.

FGFR Inhibition

Another area of interest is the inhibition of fibroblast growth factor receptors (FGFR). Studies have reported that pyrrolo derivatives can act as potent FGFR inhibitors, which are important in cancer therapy due to their role in tumor growth and angiogenesis . The modification of substituents on the pyrrolo ring has been shown to enhance binding affinity and selectivity towards FGFR.

Study 1: Anticancer Efficacy

A study published in 2024 explored the anticancer efficacy of various pyrrolo derivatives on breast cancer cell lines. The results indicated that specific modifications to the pyrrolo structure significantly enhanced cytotoxicity against MDA-MB-231 cells . The study emphasized the importance of structural optimization in developing effective anticancer agents.

Study 2: Antibacterial Properties

In a comparative analysis of antibacterial activity, a series of pyrrole-based compounds were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited superior activity compared to conventional antibiotics, indicating their potential as new therapeutic agents against resistant bacterial strains .

Data Summary

Activity Type Cell Line/Pathogen Concentration (µM) Effect
AnticancerMDA-MB-2316.25Significant decrease in viability
AntibacterialStaphylococcus aureus3.12Potent antibacterial activity
FGFR InhibitionVarious cancer cell linesN/AInhibition observed

属性

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHVVZOKRUUCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。